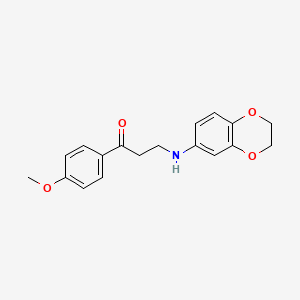

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone

Description

This compound (CAS 312510-68-2) is a propanone derivative with a molecular formula of C₁₈H₁₉NO₄ and a molecular weight of 313.353 g/mol . Its structure features a 2,3-dihydro-1,4-benzodioxin-6-ylamino group linked to the propanone backbone and a 4-methoxyphenyl substituent at the ketone position. The compound is identified by multiple identifiers, including ChemSpider ID 670652 and MDL number MFCD00475429, and is utilized in pharmaceutical and chemical research .

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-21-15-5-2-13(3-6-15)16(20)8-9-19-14-4-7-17-18(12-14)23-11-10-22-17/h2-7,12,19H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNNZVHTFLJHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312510-68-2 | |

| Record name | 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone, commonly referred to as compound 312510-68-2, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 312510-68-2

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects. Below are key findings from the literature.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.

Case Study : In a study involving HL-60 cells, the compound was shown to significantly induce apoptosis through ROS production, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial efficacy was evaluated using standard broth microdilution methods, indicating that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in lung cancer cells (A549), thereby inhibiting proliferation.

- Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives of benzodioxin have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain derivatives showed significant antitumor effects in vivo, suggesting a promising avenue for cancer treatment .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Neurological Implications

There is emerging evidence that this compound may have neuroprotective effects. Research on related compounds has indicated their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the structure of this compound. These compounds were tested against human breast cancer cell lines. The results demonstrated that certain modifications to the chemical structure enhanced cytotoxicity significantly compared to the parent compound, indicating the potential for developing more effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

The compound belongs to a class of propanone derivatives with diverse substituents influencing physicochemical properties and biological activity. Key analogs include:

Table 1: Structural Comparison of Propanone Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound donates electrons via the methoxy group, contrasting with the 4-bromophenyl analog’s electron-withdrawing bromine .

- Amino vs. Heterocyclic Substituents: The benzodioxin amino group differs from the pyrrolidinyl group in Pyrroxane Hydrochloride, impacting hydrogen bonding and solubility .

- Polarity Modifications : The glucosylated derivative introduces a hydrophilic sugar moiety, enhancing aqueous solubility compared to the hydrophobic methoxyphenyl group .

Key Findings :

- Enzyme Inhibition: Aldi-2’s dimethylamino and fluoro-methoxyphenyl groups confer selective ALDH inhibition, whereas the target compound’s benzodioxin amino group may target distinct enzymes .

- Adrenergic Modulation : Pyrroxane Hydrochloride’s 3-phenylpyrrolidinyl group mimics α1-blockers like Prazosin, suggesting the target compound’s benzodioxin group could similarly interact with adrenergic receptors .

- Solubility and Delivery: The glucosylated derivative’s β-D-glucopyranosyloxy group demonstrates how structural modifications address pharmacokinetic challenges, a strategy applicable to the target compound .

Insights :

- Lipophilicity : The bromophenyl analog’s higher LogP (3.5) suggests greater membrane permeability than the target compound (LogP 2.8) .

Q & A

Q. Basic

- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or α-glucosidase using spectrophotometric methods.

- Minimum inhibitory concentration (MIC) : Test antimicrobial activity via broth microdilution (e.g., MIC 8–16 µg/mL for bacterial strains) .

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 active sites, focusing on hydrogen bonds between the methoxyphenyl group and Arg120/His90 residues.

- Pharmacokinetic studies : Employ HPLC-MS to assess metabolic stability in liver microsomes .

How can researchers address contradictions in reported biological data?

Basic

Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Advanced

For conflicting enzyme inhibition results, conduct kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

What safety protocols are recommended for handling this compound?

Q. Basic

Q. Advanced

- Monitor airborne concentrations with OSHA-compliant sensors.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

How can computational modeling enhance the study of its pharmacological potential?

Q. Advanced

- QSAR models : Correlate substituent electronic effects (e.g., methoxy group’s Hammett σ value) with COX-2 inhibition.

- MD simulations : Simulate binding stability over 100 ns trajectories to identify critical ligand-protein interactions .

What strategies improve yield in large-scale synthesis?

Q. Advanced

- Optimize solvent-free conditions to reduce purification steps.

- Use flow chemistry for continuous production of intermediates, minimizing degradation .

How is its stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.